Tetrahydrothiamine diphosphate
Description
Structure
3D Structure
Properties
CAS No. |
35728-83-7 |
|---|---|
Molecular Formula |
C12H22N4O7P2S |
Molecular Weight |
428.34 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,20,21)(H2,13,14,15)(H2,17,18,19) |
InChI Key |
QMLRZDVHAMEWFV-UHFFFAOYSA-N |
SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Synonyms |
tetrahydro-TPP tetrahydrothiamine pyrophosphate |
Origin of Product |
United States |
Synthesis and Stereochemical Characterization of Tetrahydrothiamine Diphosphate
Synthetic Pathways for Tetrahydrothiamine Diphosphate (B83284)
The primary route for synthesizing tetrahydrothiamine diphosphate involves the chemical reduction of thiamine (B1217682) diphosphate. This process transforms the thiazolium ring of TPP into a thiazolidine (B150603) ring.
Borohydride (B1222165) Reduction Methodologies for Thiamine Diphosphate
The most common method for the synthesis of this compound is the reduction of thiamine diphosphate using sodium borohydride (NaBH4). nih.govacs.org This reaction is typically carried out in an aqueous solution. The pH of the reaction mixture is adjusted to alkaline conditions, often around pH 8, with a base like sodium hydroxide, before the addition of sodium borohydride. acs.org The borohydride reduces the C2 carbon of the thiazolium ring of TPP, leading to the formation of the saturated thiazolidine ring of H4TPP. nih.govacs.org The reaction proceeds to completion, with UV spectroscopy often used to monitor the conversion of TPP to H4TPP by observing changes in the absorption maxima. acs.org For instance, the UV spectrum of TPP shows absorption maxima at approximately 232 nm and 266 nm, which shift to around 233 nm and 272 nm for this compound at pH 8.5. acs.org
Derivatization and Purification Techniques
Following the synthesis, the crude mixture contains this compound, unreacted starting materials, and byproducts. Purification is essential to isolate the desired compound. A common initial step is freeze-drying the reaction mixture to obtain a crude solid. acs.org
Subsequent purification often involves chromatographic techniques. For instance, after the borohydride reduction of thiamine hydrochloride, which yields tetrahydrothiamine, flash chromatography can be employed to separate the diastereomers. cam.ac.uk In some procedures, the purified tetrahydrothiamine can then be pyrophosphorylated to yield this compound, although direct reduction of TPP is more common. nih.gov
Stereochemical Aspects of this compound
The reduction of the planar thiazolium ring of thiamine diphosphate introduces new chiral centers, resulting in a mixture of stereoisomers for this compound.
Formation of Chiral Centers upon Thiazolium Ring Reduction
The reduction of the thiazolium ring in thiamine diphosphate to a thiazolidine ring creates two new chiral centers at the C2 and C4 positions of the newly formed ring. nih.gov This results in the formation of four stereoisomers, which exist as two pairs of enantiomers (racemic mixtures of diastereomers). nih.govacs.org
Identification and Separation of Diastereomers (cis and trans configurations)
The two diastereomeric pairs of this compound are designated as cis and trans configurations. nih.gov These diastereomers can be separated and identified based on their different physical and chemical properties. The borohydride reduction of thiamine hydrochloride has been observed to yield a mixture of two racemic diastereomers, with the cis isomer being the major product in a 2.5:1 ratio over the trans isomer. cam.ac.uk Separation of these diastereomers can be achieved through techniques such as flash chromatography. cam.ac.uk The major and minor diastereomers have been successfully separated, allowing for the study of their individual properties. nih.gov
Spectroscopic Analysis for Stereoisomer Characterization (e.g., ¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a crucial tool for the characterization of the stereoisomers of this compound. nih.gov By analyzing the ¹H NMR spectrum, it is possible to distinguish between the cis and trans diastereomers. For example, in the ¹H NMR spectrum of tetrahydrothiamin, the chemical shifts of the 4-CH3 group are distinct for the major and minor diastereomers, appearing as doublets at different positions. acs.org Specifically, the 4-CH3 of the major diastereomer (inferred to be cis) shows a signal at a different chemical shift compared to the minor diastereomer (trans). nih.gov Nuclear Overhauser effect (NOE) studies in the ¹H NMR spectrum of the simpler tetrahydrothiamin have been used to infer the cis and trans configurations of the diastereomers. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for Tetrahydrothiamin Diastereomers
| Proton | Major Diastereomer (putative cis) | Minor Diastereomer (putative trans) |
| H-4' | 8.3 ppm (broad singlet) | Not explicitly resolved |
| Bridge methylene, H-2, H-4, H-5, CH₂CH₂OP | 3.5-4.5 ppm (multiplet) | 3.5-4.5 ppm (multiplet) |
| 2'-CH₃ | 2.54 ppm (singlet) | 2.54 ppm (singlet) |
| CH₂C H₂OP | 2.05 and 1.86 ppm (multiplet) | 2.05 and 1.86 ppm (multiplet) |
| 4-CH₃ | 1.25 ppm (doublet, J = 4.5 Hz) | 1.45 ppm (doublet, J = 4.5 Hz) |
Data sourced from ¹H NMR spectrum of tetrahydro-TPP. acs.org
Enzymatic Inhibition Mechanisms of Tetrahydrothiamine Diphosphate
General Principles of ThDP Analogue Inhibition
The inhibition of enzymes by analogues of their natural coenzymes is a fundamental concept in enzymology. ThTDP, as an analogue of ThDP, follows these general principles, primarily acting as a competitive inhibitor that vies for the same binding site as the natural coenzyme.
Tetrahydrothiamine diphosphate (B83284) functions as a competitive inhibitor by directly competing with thiamine (B1217682) diphosphate for binding to the active site of ThDP-dependent enzymes. lumenlearning.comsigmaaldrich.com A competitive inhibitor is a molecule that bears a structural resemblance to the enzyme's natural substrate or coenzyme, enabling it to bind to the active site but preventing the catalytic reaction from proceeding. lumenlearning.com The inhibitory effect of ThTDP is contingent on the relative concentrations of the inhibitor and the natural coenzyme, ThDP. lumenlearning.com
Due to its structural similarity to ThDP, where the thiazolium ring is reduced to a thiazolidine (B150603) ring, ThTDP can occupy the ThDP-binding site on the enzyme. nih.gov This occupation prevents the binding of ThDP, which is essential for the enzyme's catalytic function. chemrxiv.org The effectiveness of this inhibition is determined by the enzyme's affinity for the inhibitor versus its affinity for the natural coenzyme. sigmaaldrich.com Studies on various ThDP-dependent enzymes have confirmed that ThDP analogues, including ThTDP, act as TPP-competitive inhibitors. cam.ac.ukrsc.org For instance, the inhibition of the pyruvate (B1213749) dehydrogenase complex by ThTDP is attributed to its binding at the TPP-binding site. nih.gov
Enzyme inhibitors can be classified based on the nature of their interaction with the enzyme as either reversible or irreversible. wikipedia.org Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds or ionic bonds, and can readily dissociate from the enzyme, allowing it to regain activity. sigmaaldrich.comwikipedia.org Conversely, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. lumenlearning.comwikipedia.org
Tetrahydrothiamine diphosphate generally acts as a reversible inhibitor. nih.gov Its binding to the enzyme's active site is non-covalent, and it can be displaced from the site, for example, by increasing the concentration of the natural coenzyme, ThDP. lumenlearning.com While ThTDP itself is a reversible inhibitor, related processes can sometimes lead to irreversible effects. For example, the reduction of enzyme-bound ThDP by agents like sodium borohydride (B1222165) can form ThTDP in situ, causing a rapid inhibition of enzyme activity. nih.gov In some enzymatic systems, a slow, spontaneous reactivation can occur after initial inhibition, suggesting the formation of a weakly binding, reversible inhibitor complex that can dissociate over time. nih.gov
Inhibition of Pyruvate Dehydrogenase Multienzyme Complex (PDHC) by this compound
The pyruvate dehydrogenase multienzyme complex (PDHC) is a critical enzyme assembly that connects glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. cam.ac.ukuniprot.org ThTDP has been identified as a potent inhibitor of this complex.
Research has demonstrated that this compound specifically targets the pyruvate decarboxylase (E1) component of the PDHC. nih.gov The site of inhibition is the ThDP-binding site on the E1 subunit. nih.gov By binding to this specific site, ThTDP prevents the coenzyme ThDP from associating with the E1 enzyme, thereby halting the initial decarboxylation of pyruvate and inhibiting the entire complex. nih.govmdpi.com The specificity for the E1 subunit is a common feature among ThDP analogue inhibitors designed to target the PDHC. cam.ac.ukrsc.org
Kinetic studies provide quantitative measures of an inhibitor's potency, such as the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), which reflect the affinity of the inhibitor for the enzyme. A lower Kᵢ or Kₔ value indicates a higher binding affinity and more potent inhibition.
This compound is prepared by the reduction of ThDP, a process that creates two new chiral centers, resulting in four stereoisomers (two diastereomeric pairs). nih.gov Studies on the PDHC from Escherichia coli have shown that these stereoisomers exhibit different binding affinities. The cis isomers of ThTDP bind more tightly to the E1 component than the natural coenzyme ThDP, while the trans isomers bind with approximately the same affinity as ThDP. nih.gov
| Inhibitor (Stereoisomer) | Relative Binding Affinity to PDHC E1 |
| cis-Tetrahydrothiamine diphosphate | Tighter than ThDP |
| trans-Tetrahydrothiamine diphosphate | Similar to ThDP |
| Data derived from studies on the pyruvate dehydrogenase complex from Escherichia coli. nih.gov |
While specific Kᵢ values for ThTDP with PDHC are not always detailed, related studies provide context. For example, the Kᵢ of ThTDP for a different ThDP-dependent enzyme, transketolase, was determined to be 0.40 μM. researchgate.net In comparison, other ThDP analogues show potent competitive inhibition of PDHC, such as 3-deazathiamine pyrophosphate (DATPP) with a Kᵢ value of 0.0026 μM. researchgate.net
| ThDP Analogue | Target Enzyme | Kᵢ Value (μM) |
| This compound | Transketolase | 0.40 researchgate.net |
| 3-Deazathiamine pyrophosphate | Pyruvate Dehydrogenase Complex | 0.0026 researchgate.net |
| Oxythiamine (B85929) pyrophosphate | Pyruvate Dehydrogenase Complex | 0.025 researchgate.net |
The presence of the enzyme's substrate can influence the binding of an inhibitor, particularly in competitive inhibition. For ThDP-dependent enzymes, the binding of substrates can alter the enzyme's conformation and its affinity for the coenzyme or its analogues. nih.gov
Potential Interactions with Other ThDP-Dependent Enzymes
The inhibitory action of Tetrahydro-TPP is not uniform across all TPP-dependent enzymes. The specifics of the active site of each enzyme dictate the nature and potency of the interaction.
Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. mdpi.com Like other enzymes in its class, it requires TPP and a divalent metal ion for its catalytic activity. mdpi.com
Studies involving the interaction of TPP with transketolase have shown that under certain experimental conditions, such as in the presence of sodium cyanoborohydride (NaBH₃CN), TPP can be partially reduced to form dihydrothiamine diphosphate (DHThDP) and this compound (THThDP). nih.gov The interaction of Tetrahydro-TPP with the apoenzyme of transketolase (apotransketolase) has been quantified, demonstrating an inhibitory effect.
Research Findings: The inhibition constant (Kᵢ) for this compound with yeast apotransketolase has been determined to be 0.40 μM. nih.gov This indicates a strong binding affinity, suggesting that Tetrahydro-TPP can act as a potent inhibitor by occupying the TPP-binding site, thereby preventing the formation of the active holoenzyme.
| Enzyme | Inhibitor | Finding | Source |
|---|---|---|---|
| Yeast Apotransketolase | This compound | Inhibition Constant (Kᵢ) = 0.40 μM | nih.gov |
The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical regulatory enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate, NAD+, and coenzyme A into succinyl-CoA, NADH, and CO₂. nih.gov This multi-enzyme complex, which consists of three components (E1, E2, and E3), requires TPP as a cofactor for its E1 subunit (oxoglutarate dehydrogenase). wikipedia.org
The activity of KGDHC is tightly regulated and sensitive to inhibition by its products, NADH and succinyl-CoA, as well as by reactive oxygen species. nih.govwikipedia.org Thiamine deficiency can lead to diminished KGDHC activity, highlighting its dependence on the TPP cofactor. mdpi.com While analogs of TPP are known to inhibit the family of TPP-dependent enzymes, specific research detailing the direct inhibitory mechanism of this compound on α-ketoglutarate dehydrogenase was not prominent in the reviewed literature. The primary known inhibitors target the enzyme complex through different mechanisms, such as product inhibition or oxidative damage. nih.gov
| Enzyme Complex Component | Cofactor/Regulator | Effect | Source |
|---|---|---|---|
| E1 Subunit (Oxoglutarate dehydrogenase) | Thiamine pyrophosphate (TPP) | Essential cofactor | wikipedia.org |
| α-Ketoglutarate Dehydrogenase Complex | NADH, Succinyl-CoA | Product inhibition | wikipedia.org |
| α-Ketoglutarate Dehydrogenase Complex | Reactive Oxygen Species (ROS) | Inhibition | nih.gov |
| α-Ketoglutarate Dehydrogenase Complex | This compound | Direct inhibitory effect not specified in search results. | N/A |
Tetrahydro-TPP has been identified as a potent inhibitor of the pyruvate decarboxylase (E1) component of the pyruvate dehydrogenase complex from Escherichia coli. nih.govmdpi.com This enzyme catalyzes the decarboxylation of pyruvate, a key step linking glycolysis to the Krebs cycle. The inhibition by Tetrahydro-TPP is due to its binding at the TPP-binding site on the E1 subunit. nih.govmdpi.com
Tetrahydro-TPP exists as four stereoisomers (two diastereomeric pairs of enantiomers) due to the creation of two chiral centers in its reduced thiazolidine ring. nih.govmdpi.com These stereoisomers exhibit different inhibitory potencies.
Research Findings: Studies have separated the stereoisomers into major (cis) and minor (trans) diastereomers. It was found that the cis isomers of Tetrahydro-TPP bind more tightly to the enzyme than TPP itself, making them particularly potent inhibitors. nih.govmdpi.com The trans isomers, however, bind with an affinity comparable to that of TPP. nih.govmdpi.com The dissociation constant (Kd) for each of the four stereoisomers has been estimated, confirming these differences in binding strength. mdpi.com This suggests that the stereochemistry of the inhibitor is crucial for its interaction with the enzyme's active site. nih.govmdpi.com
| Enzyme | Inhibitor Stereoisomer | Key Finding | Source |
|---|---|---|---|
| Pyruvate Decarboxylase (E1 of Pyruvate Dehydrogenase Complex) | cis-Tetrahydrothiamine diphosphate | Binds more tightly than TPP; potent inhibitor. | nih.govmdpi.com |
| Pyruvate Decarboxylase (E1 of Pyruvate Dehydrogenase Complex) | trans-Tetrahydrothiamine diphosphate | Binds with affinity similar to TPP. | nih.govmdpi.com |
| Pyruvate Decarboxylase (E1 of Pyruvate Dehydrogenase Complex) | This compound (mixture) | Acts as a mixture of potent inhibitors. | nih.govmdpi.com |
Structural and Molecular Interaction Studies of Tetrahydrothiamine Diphosphate with Enzymes
Conformational Analysis of Tetrahydrothiamine Diphosphate (B83284)
The saturation of the thiazole (B1198619) ring in tetrahydrothiamine diphosphate (ThTDP) introduces significant structural changes compared to its aromatic counterpart, thiamine (B1217682) diphosphate (ThDP). These alterations in ring structure and flexibility are fundamental to its role as an inhibitor and a tool for studying enzyme mechanisms.
Differences in Thiazolidine (B150603) Ring Structure Compared to Thiazolium Ring of ThDP
The primary structural difference between ThTDP and ThDP lies in the thiazole ring. In ThDP, this is an aromatic thiazolium ring, whereas in ThTDP, it is a saturated thiazolidine ring. nih.gov This saturation arises from the reduction of the C2-N3 double bond in the thiazolium ring. The conversion from a planar, aromatic thiazolium ring to a non-planar, saturated thiazolidine ring introduces two new chiral centers at the C2 and N3 positions. nih.gov This results in the formation of four stereoisomers of ThTDP, which can be separated into two diastereomeric pairs (cis and trans). nih.gov The thiazolidine ring is a five-membered heterocyclic compound containing both sulfur and nitrogen. wikipedia.org
The thiazolium ring of ThDP is crucial for its catalytic activity, as the C2 proton is acidic and can be removed to form a reactive ylide. mpg.de In contrast, the thiazolidine ring of ThTDP lacks this aromatic character and the reactive C2-H group, rendering it catalytically inactive. Instead, it acts as a competitive inhibitor of ThDP-dependent enzymes. nih.gov
Impact of Ring Saturation on Cofactor Moiety Flexibility
The saturation of the thiazole ring to form the thiazolidine ring in ThTDP significantly impacts the flexibility of the cofactor molecule. The planar and rigid nature of the aromatic thiazolium ring in ThDP imposes conformational constraints. In contrast, the non-planar thiazolidine ring of ThTDP possesses greater conformational flexibility. This increased flexibility in the thiazolidine ring can influence how the cofactor analogue binds within the enzyme's active site. rsc.org
Studies on some enzymes have shown that this altered flexibility can lead to different binding affinities compared to the natural cofactor, ThDP. For instance, the cis isomers of ThTDP have been observed to bind more tightly to the E1 component of the E. coli pyruvate (B1213749) dehydrogenase complex than ThDP itself, whereas the trans isomers exhibit similar binding affinity. nih.gov This suggests that the specific conformation of the flexible thiazolidine ring is a key determinant of the strength of its interaction with the enzyme. The ability of the thiazolidine ring to adopt various conformations may allow for optimized interactions with active site residues that are not possible with the more rigid thiazolium ring of ThDP.
Binding Site Interactions within ThDP-Dependent Enzymes
The binding of this compound (ThTDP) to ThDP-dependent enzymes provides a static view of the interactions that stabilize the cofactor within the active site. These studies have been crucial in understanding the role of different parts of the cofactor in enzyme binding and catalysis.
Identification of the ThDP-Binding Site as the Primary Interaction Locus.nih.govnih.govchemisgroup.us
Experimental evidence confirms that ThTDP binds to the same site as the natural cofactor, thiamine diphosphate (ThDP). nih.gov This has been demonstrated in several ThDP-dependent enzymes, including the pyruvate dehydrogenase complex from Escherichia coli. nih.gov The ability of ThTDP to act as a competitive inhibitor of these enzymes is a direct consequence of its binding to the ThDP-binding site, thereby preventing the binding of the catalytically active ThDP. nih.gov The active sites of these enzymes are typically located at the interface of two subunits, with the cofactor interacting with residues from both. chemisgroup.usembopress.org
Role of the Diphosphate Moiety in Enzyme Anchoring.mpg.dechemisgroup.usresearchgate.netnih.gov
The diphosphate group of ThTDP plays a critical role in anchoring the cofactor to the enzyme. This interaction is primarily mediated through coordination with a divalent metal ion, typically Mg2+ or Ca2+, which is in turn chelated by conserved amino acid residues within the active site. chemisgroup.usresearchgate.net A highly conserved sequence motif, GDG...N...N, is often involved in binding the diphosphate moiety via the metal ion. researchgate.net The diphosphate tail of the cofactor is held in place by numerous hydrogen bonds and hydrophobic interactions with the protein. researchgate.net For instance, in human transketolase, the diphosphate moiety is exclusively bound by the PP domain at the C-terminal ends of specific strands. researchgate.net The ionic interactions between the negatively charged phosphate (B84403) oxygens and positively charged residues like arginine are also crucial for maintaining the conformation of the diphosphate group. researchgate.net
Interactions of the Reduced Thiazolidine and Pyrimidine (B1678525) Rings with Active Site Residues.mpg.denih.gov
The thiazolidine and pyrimidine rings of ThTDP also form specific interactions with residues in the enzyme's active site. The pyrimidine ring is often found buried in a hydrophobic pocket of the enzyme. embopress.org The 4'-amino group of the pyrimidine ring is a key interaction point, often forming hydrogen bonds with active site residues. nih.gov
Stereochemical Selectivity in Enzyme Binding (e.g., cis vs. trans isomers)
This compound (ThDP), an analog of thiamine diphosphate (TPP) where the thiazolium ring is reduced to a thiazolidine ring, exists as a mixture of four stereoisomers. nih.gov This isomerism arises from the creation of two new chiral centers in the thiazolidine ring during its synthesis, typically via borohydride (B1222165) reduction of TPP. nih.gov These four stereoisomers comprise two diastereomeric pairs (cis and trans), each being a racemic mixture. nih.gov
Studies focusing on the pyruvate dehydrogenase (E1) component of the Escherichia coli pyruvate dehydrogenase multienzyme complex have revealed significant stereochemical selectivity in enzyme binding. nih.gov The different stereoisomers of this compound act as potent inhibitors, likely binding to the same site as the natural coenzyme, TPP. nih.gov Research has demonstrated a clear preference for the cis configured isomers. The cis isomers of tetrahydro-TPP bind more tightly to the enzyme than TPP itself. nih.govresearchgate.net In contrast, the trans isomers exhibit a binding affinity that is roughly equivalent to that of TPP. nih.gov
The differential binding affinity highlights the enzyme's ability to discriminate between the spatial arrangements of the tetrahydrothiazole ring. The dissociation constants (Kd) for each of the four stereoisomers have been estimated, quantifying the enzyme's preference. nih.gov
Table 1: Binding Affinity of this compound Stereoisomers to Pyruvate Dehydrogenase (E1)
| Stereoisomer Configuration | Relative Binding Affinity Compared to TPP | Finding |
| cis Isomers | Tighter | The cis configuration is favored by the enzyme's binding pocket, leading to stronger inhibition. nih.gov |
| trans Isomers | Approximately Equal | The trans configuration results in binding affinity similar to the natural coenzyme, TPP. nih.gov |
Influence on Enzyme Allostery and Conformational Changes
Impact on Enzyme Active Site Architecture
The binding of a ligand like this compound can substantially alter the three-dimensional structure of an enzyme's active site. biorxiv.org This process, often described by an "induced-fit" model, ensures that catalytic residues are properly aligned for the reaction to proceed efficiently. plos.org The binding energy is used to change the enzyme's conformation into a more catalytically active state. purdue.edu
Upon binding, this compound or the natural coenzyme TPP can be forced into a strained conformation by the enzyme. nih.gov This strain is a feature of the active site architecture and contributes to the catalytic power of the enzyme by enhancing the reactivity of the cofactor. nih.govnih.gov For instance, experiments with the pyruvate dehydrogenase complex suggest that the binding of TPP enhances the reactivity of its thiazole ring, potentially due to polarization within the catalytic site. nih.gov
Furthermore, the binding of the cofactor can trigger the movement of key amino acid residues within the active site. In 1-deoxy-D-xylulose 5-phosphate synthase, the binding process is associated with the movement of a histidine residue to facilitate the deprotonation of the cofactor, a critical step for its activation. nih.gov Such rearrangements are fundamental to creating a catalytically competent active site. purdue.edu The binding of allosteric effectors can also alter the weak interactions, such as hydrogen bonds and van der Waals contacts, that define the precise geometry of the active site. frontiersin.org Cryocrystallography studies on enzymes like pyruvate oxidase have provided structural snapshots of cofactor intermediates within the active site, offering direct insights into the precise architecture during the catalytic cycle. nih.gov
Allosteric Effects on Enzyme Activity or Subunit Interactions
Allosteric regulation occurs when the binding of an effector molecule to one site on a protein (the allosteric site) influences the activity at another site, such as the active site. wikipedia.orgmgcub.ac.in This regulation is often mediated by conformational changes that propagate through the protein structure. frontiersin.org this compound and its parent compound, TPP, can act as allosteric modulators, influencing enzyme activity through mechanisms beyond simple competitive inhibition at the active site.
In multimeric enzyme complexes, the binding of a cofactor to one subunit can influence the properties of adjacent subunits. For example, the active sites of transketolase are located at the interface between its subunits, and the binding of ThDP to one site can induce functional non-equivalence in the neighboring site. mdpi.com This inter-subunit communication is a hallmark of allosteric regulation. Similarly, studies on the pyruvate dehydrogenase complex show that its activation by ThDP is not a simple binding event but involves slow conformational equilibration steps, which is consistent with allosteric mechanisms. researchgate.net
Allosteric effects can also be transmitted from distant sites on the enzyme surface to the active site. biorxiv.org For example, in transketolase, the chemical modification (acetylation) of a lysine (B10760008) residue (K102), which is distant from the active site, may affect not only the entrance to the active site but also the interactions between the enzyme's subunits. researchgate.net Allosteric effectors typically function by shifting the equilibrium between different conformational states of the enzyme, such as a low-activity "tense" (T) state and a high-activity "relaxed" (R) state. elifesciences.org The binding of an allosteric activator or inhibitor alters the enzyme's activity by stabilizing one of these states. frontiersin.orgelifesciences.org
Applications of Tetrahydrothiamine Diphosphate in Biochemical Research
Probing ThDP-Dependent Enzymatic Catalysis
The catalytic cycle of ThDP-dependent enzymes involves a series of complex chemical transformations, including the formation of key covalent intermediates with their substrates. nih.gov The study of these enzymes is greatly facilitated by the use of ThDP and its derivatives to investigate the nuanced details of their catalytic mechanisms.
A critical aspect of ThDP-dependent catalysis is the precise movement of protons, which is essential for the activation of the cofactor and subsequent reaction steps. nih.gov Research in this area has revealed that the 4′-aminopyrimidine ring of ThDP plays a direct catalytic role, participating in intramolecular proton transfers, a feature that is nearly unprecedented in coenzyme chemistry. nih.gov The ionization and tautomerization states of this ring are crucial for these proton movements. nih.gov
Studies on various ThDP-dependent enzymes, such as pyruvate (B1213749) dehydrogenase and transketolase, have shown that the enzyme's active site environment can modulate the pKa of the 4′-aminopyrimidinium ring, aligning it with the optimal pH for the enzyme's activity. nih.gov General acid/base catalysts, typically amino acid residues like glutamate (B1630785), histidine, or aspartate within the active site, are also instrumental in mediating these proton transfers. nih.govnih.gov The interplay between the cofactor's intrinsic properties and the enzyme's architecture ensures efficient catalysis.
Key Research Findings on Proton Transfer in ThDP-Dependent Enzymes:
| Enzyme Studied | Key Finding | Implication for Mechanism |
| Pyruvate Dehydrogenase (E1h) | The proton-transfer equilibrium constant for [IP]/[Yl] is between 10¹ and 10². nih.gov | Provides the first thermodynamic estimates for this equilibrium on any ThDP enzyme. nih.gov |
| Yeast Pyruvate Decarboxylase (YPDC) | The pKa of the 4′-aminopyrimidinium on the enzyme aligns with the enzyme's pH optimum. nih.gov | Demonstrates the enzyme's ability to modulate the cofactor's chemical properties for optimal function. nih.gov |
| Transketolase (TKT) | A neighboring histidine residue can induce a pKa shift in ThDP, facilitating carbene formation. nih.gov | Highlights a mechanism for cofactor activation beyond the canonical glutamate residue. nih.gov |
A unifying feature of ThDP-dependent enzymatic reactions is the formation of a common intermediate, the resonance-stabilized 2α-carbanion-enamine. nih.govresearchgate.net This intermediate is central to the diverse chemical transformations catalyzed by these enzymes, which include C-C, C-N, C-O, and C-S bond formation and cleavage. nih.govnih.gov The study of this reactive species and other covalent intermediates is fundamental to understanding the catalytic cycle. nih.gov
Researchers have successfully utilized stable analogs of ThDP to trap and characterize these transient intermediates. nih.gov Crystallographic studies with these analogs have provided "snapshots" of the enzyme's reaction in progress, offering invaluable structural insights into the catalytic mechanism. nih.gov These studies have underscored the importance of hydrophobic interactions in stabilizing the reaction intermediates. nih.gov The ability to monitor the kinetic fate of each covalent ThDP-substrate intermediate, such as C2α-lactylThDP and C2α-hydroxyethylThDP, has been crucial in dissecting the individual steps of catalysis. nih.gov
ThDP-dependent enzymes exhibit a remarkable range of substrate specificities, despite sharing a common cofactor and catalytic intermediate. nih.govresearchgate.net Understanding how these enzymes achieve such specificity is a key area of investigation. The enzyme must effectively screen potential substrates both before and after the formation of the 2α-carbanion-enamine intermediate. nih.gov
The factors governing substrate specificity have been identified through a combination of kinetic data, sequence and structure alignments, and site-directed mutagenesis studies. nih.gov While the ThDP-binding pocket is structurally similar across this class of enzymes, the substrate-binding pocket, where the chemical reaction occurs, varies significantly. This variation is a primary determinant of substrate preference. By introducing specific substituents onto the central ring of ThDP analogs, researchers can probe the unique features of the substrate-binding pocket and even enhance selectivity for a particular enzyme. researchgate.net
As a Tool for Understanding Thiamine (B1217682) Homeostasis and Metabolism in Model Systems
Beyond its role in elucidating enzymatic mechanisms, ThDP and its analogs are powerful tools for investigating the broader context of thiamine metabolism and its impact on cellular physiology. These compounds allow researchers to create and study models of altered thiamine availability, providing insights into the roles of specific enzymes in metabolic pathways and the consequences of thiamine deficiency.
Synthetic structural analogs of thiamine and its substrates can be used to mimic states of either thiamine deficiency or excess, allowing for detailed mechanistic studies of thiamine homeostasis. nih.govresearchgate.net For example, oxythiamine (B85929), a well-known thiamine antagonist, can be converted in vivo to oxythiamine diphosphate (B83284) (OxThDP). researchgate.net OxThDP binds to ThDP-dependent enzymes but is catalytically inactive, effectively inhibiting the entire family of enzymes and inducing a state of thiamine deficiency. researchgate.net
Similarly, phosphonate (B1237965) analogs of 2-oxo acids can selectively inhibit specific ThDP-dependent enzymes by mimicking the enzyme's catalytic intermediates. nih.govresearchgate.net The use of these selective inhibitors in cellular and animal models provides a more refined approach to studying the malfunction of individual ThDP-dependent enzymes, offering greater predictive power compared to less specific inhibitors. nih.govresearchgate.net These tools are invaluable for creating models of medically important conditions associated with deficient ThDP-dependent enzyme function. researchgate.net
Examples of ThDP Analogs Used to Study Altered Thiamine States:
| Analog | Mechanism of Action | Application in Research |
| Oxythiamine | Metabolized to OxThDP, a competitive inhibitor of ThDP-dependent enzymes. researchgate.net | Induces a general state of thiamine deficiency to study its systemic effects. researchgate.net |
| Pyrithiamine (B133093) | Another thiamine antagonist that can be used to model thiamine deficiency. nih.govresearchgate.net | Used in cellular and animal models to study the consequences of impaired ThDP-dependent enzyme function. nih.govresearchgate.net |
| Phosphonate analogs of 2-oxo acids | Mimic enzyme-specific catalytic intermediates, leading to selective inhibition. nih.govresearchgate.net | Allows for the study of the specific roles of individual ThDP-dependent enzymes in metabolic pathways. nih.govresearchgate.net |
| Triazole-based Thiamine Analogs | Act as ThDP-competitive inhibitors. | Used to probe the cellular thiamine-utilization pathway. |
ThDP-dependent enzymes are strategically positioned at key intersections of major metabolic pathways, including carbohydrate and amino acid metabolism. researchgate.netnih.gov For instance, the pyruvate dehydrogenase complex links glycolysis to the citric acid cycle, while transketolase is a central enzyme in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov The 2-oxoglutarate dehydrogenase complex is a critical control point in the citric acid cycle. nih.gov
Investigating Enzyme Structure-Function Relationships
The catalytic cycle of ThDP-dependent enzymes involves a series of complex chemical transformations facilitated by the enzyme's active site. Tetrahydrothiamine diphosphate and its stable analogs can be employed to trap specific enzyme states or to probe the roles of individual amino acid residues in the catalytic mechanism.
Site-Directed Mutagenesis Studies with this compound
Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within a protein, allowing researchers to assess their importance in substrate binding, cofactor interaction, and catalysis. While direct studies employing this compound in conjunction with site-directed mutagenesis are not extensively documented, the principles of using cofactor analogs to probe the function of engineered enzymes are well-established.
In the broader context of ThDP-dependent enzymes, mutagenesis studies have been instrumental in identifying key residues involved in cofactor binding and catalysis. For instance, conserved glutamate residues in the active site are crucial for the deprotonation of the thiazolium ring of ThDP, a critical step for initiating the catalytic cycle. By creating mutants of these residues (e.g., replacing glutamate with alanine (B10760859) or glutamine), researchers can observe the impact on cofactor binding and enzymatic activity. The use of a stable analog like a derivative of this compound in such studies could help to dissect the specific roles of these residues in stabilizing different intermediates of the reaction.
Table 1: Representative Site-Directed Mutagenesis Studies on ThDP-Dependent Enzymes
| Enzyme | Organism | Mutated Residue(s) | Observed Effect | Reference |
| Transketolase | Saccharomyces cerevisiae | E162A, E162Q | Increased K0.5 for ThDP, suggesting a role in dimer stabilization and cofactor binding. | nih.gov |
| Transketolase | Saccharomyces cerevisiae | D382N, D382A | Severely impaired ThDP binding and catalytic efficiency, indicating its role in electrostatic stabilization of the cofactor. | nih.gov |
| Benzoylformate Decarboxylase | Pseudomonas putida | H70A, H281A | Altered catalytic activity, challenging the previously proposed roles of these histidines in proton transfer. |
This table is illustrative of the types of site-directed mutagenesis studies performed on ThDP-dependent enzymes. Specific studies utilizing this compound were not identified in the available literature.
The rationale for using a tetrahydro- analog would be to mimic a specific electronic or conformational state of the cofactor or a reaction intermediate. This would allow for a more nuanced understanding of how an amino acid substitution affects a particular step in the catalytic cycle.
Crystallographic and Cryo-EM Studies of Enzyme-Tetrahydrothiamine Diphosphate Complexes
Structural biology techniques provide a three-dimensional view of enzyme-cofactor interactions at an atomic level, offering invaluable insights into the mechanism of catalysis. X-ray crystallography and, more recently, cryo-EM have been pivotal in understanding how ThDP-dependent enzymes function.
While crystal structures of enzymes complexed with thiamine diphosphate and various reaction intermediates are available, structures specifically featuring this compound are not prominently reported in the scientific literature. This may be due to the transient nature of this species or the challenges associated with obtaining stable crystals of such a complex.
However, cryocrystallography has been successfully used to trap and visualize key intermediates in the catalytic cycle of ThDP-dependent enzymes, such as 2-lactyl-ThDP and 2-hydroxyethyl-ThDP in pyruvate oxidase. These studies provide a "molecular movie" of the reaction, revealing the precise conformational changes that occur in both the cofactor and the enzyme active site.
Table 2: Key Structural Studies of ThDP-Dependent Enzyme-Intermediate Complexes
| Enzyme | Technique | Intermediate/Analog | Key Findings | PDB ID |
| Pyruvate Oxidase | Cryocrystallography | 2-lactyl-ThDP | Revealed the three-dimensional structure of a key reaction intermediate. | 2EZ8 |
| Pyruvate Oxidase | Cryocrystallography | 2-hydroxyethyl-ThDP enamine | Provided insights into the stereochemical course of thiamin catalysis. | 2EZ9 |
| Phosphoketolase | X-ray Crystallography | Dihydrothiachromine diphosphate | Observation of a tricyclic form of the cofactor within the active site. |
This table highlights significant structural studies on ThDP-enzyme complexes. Specific crystallographic or cryo-EM data for enzyme-tetrahydrothiamine diphosphate complexes were not found in the surveyed literature.
The potential application of cryo-EM for studying enzyme-tetrahydrothiamine diphosphate complexes is significant. Cryo-EM is particularly well-suited for capturing dynamic protein complexes in different conformational states, which could be invaluable for visualizing the binding and role of a reduced cofactor analog like H4ThDP. Such studies would complement crystallographic data and provide a more complete picture of the enzyme's structure-function relationship.
Comparative Analysis with Other Thiamine Diphosphate Analogues
Comparison of Inhibitory Potency and Specificity
The effectiveness of a ThDP analogue as a research tool or potential therapeutic agent is determined by its inhibitory potency (how strongly it binds to the enzyme) and its specificity (whether it inhibits a single enzyme or a broad range of ThDP-dependent enzymes).
Tetrahydrothiamine diphosphate (B83284), an analogue where the thiazolium ring of ThDP is reduced to a thiazolidine (B150603) ring, is a potent inhibitor of the pyruvate (B1213749) dehydrogenase (E1) component of the Escherichia coli pyruvate dehydrogenase complex. nih.gov This reduction introduces two new chiral centers, resulting in four stereoisomers. The cis isomers of THDP have been shown to bind more tightly to the enzyme than ThDP itself, while the trans isomers exhibit a binding affinity similar to that of the natural coenzyme. nih.gov The dissociation constants (Kd) for these stereoisomers highlight the importance of the ring's conformation for potent inhibition. nih.gov
Oxythiamine (B85929) is a classic thiamine (B1217682) antagonist where the amino group on the pyrimidine (B1678525) ring is replaced by a hydroxyl group. nih.goviastate.edu In vivo, it is phosphorylated to oxythiamine diphosphate (OTPP), which acts as a competitive inhibitor of various ThDP-dependent enzymes, including transketolase and the pyruvate dehydrogenase complex (PDHC). nih.govwikipedia.org For instance, OTPP is a strong competitive inhibitor of mammalian PDHC, with a reported inhibition constant (Ki) of 0.025 µM, which is significantly lower than the Michaelis constant (Km) for ThDP (0.06 µM), indicating a higher affinity for the enzyme. researchgate.net
Pyrithiamine (B133093), another analogue, primarily acts by inhibiting thiamine pyrophosphokinase, the enzyme that converts thiamine to ThDP, thus blocking the synthesis of the active coenzyme. nih.gov When converted to its diphosphate form, pyrithiamine diphosphate generally shows a much lower affinity for ThDP-dependent enzymes compared to OTPP. nih.gov For example, studies on yeast transketolase revealed a Ki value for OTPP of 0.03 µM, whereas the Ki for pyrithiamine diphosphate was 110 µM, demonstrating that OTPP is a significantly more potent direct inhibitor of the enzyme. nih.gov
| Compound | Target Enzyme | Inhibitory Constant (Ki/Kd) | Comparison to ThDP | Primary Mechanism |
|---|---|---|---|---|
| cis-Tetrahydrothiamine diphosphate | E. coli Pyruvate Dehydrogenase Complex (E1) | Lower than ThDP | Binds more tightly | Direct competitive inhibition |
| trans-Tetrahydrothiamine diphosphate | E. coli Pyruvate Dehydrogenase Complex (E1) | Similar to ThDP | Similar binding affinity | Direct competitive inhibition |
| Oxythiamine diphosphate (OTPP) | Mammalian Pyruvate Dehydrogenase Complex | 0.025 µM | Higher affinity (Km for ThDP = 0.06 µM) | Direct competitive inhibition |
| Pyrithiamine | Thiamine Pyrophosphokinase | 2-3 µM | N/A | Inhibition of ThDP synthesis |
More recently developed synthetic analogues have shown even greater potency and, in some cases, improved specificity.
Triazole analogues are among the most potent inhibitors discovered. researchgate.net In these compounds, the positively charged thiazolium ring of ThDP is replaced by a neutral triazole ring. researchgate.netacs.org This modification creates an analogue that mimics the high-energy, catalytically active ylide intermediate of ThDP. acs.org This mimicry allows the triazole analogues to capture strong stabilizing interactions within the enzyme's hydrophobic active site, leading to extremely tight binding. acs.org For example, triazole-ThDP analogues have been developed with Ki values in the picomolar (pM) range for pyruvate decarboxylase, representing binding that is thousands of times tighter than that of ThDP itself. researchgate.net Like oxythiamine, these analogues tend to be non-selective, inhibiting a broad range of ThDP-dependent enzymes. acs.org
Phosphonate (B1237965) analogues , in contrast, are often designed as substrate analogues rather than coenzyme analogues. They mimic the enzyme-specific catalytic intermediates that form between ThDP and its substrate. cam.ac.uk Because different enzymes bind different substrates, these phosphonate analogues can be highly selective for a particular ThDP-dependent enzyme. This selectivity makes them valuable tools for studying the function of a single enzyme within a complex metabolic network without affecting other ThDP-dependent pathways.
Compared to these, Tetrahydrothiamine diphosphate acts as a direct competitive inhibitor at the coenzyme binding site, similar to triazole analogues. nih.gov Its potency, particularly that of the cis isomers, is significant, surpassing that of ThDP. nih.gov However, it does not reach the extreme potency of the tightest-binding triazole analogues. Its specificity is likely broad, similar to other coenzyme-site inhibitors, making it a tool for inducing a general state of ThDP-deficiency rather than targeting a specific enzyme.
| Analogue Class | Primary Target Site | Key Structural Feature | Potency | Specificity |
|---|---|---|---|---|
| This compound | Coenzyme (ThDP) binding site | Reduced thiazolidine ring | High (tighter than ThDP) | Likely Broad/Non-selective |
| Triazole Analogues | Coenzyme (ThDP) binding site | Neutral triazole ring replacing thiazolium | Very High (pM range Ki) | Broad/Non-selective |
| Phosphonate Analogues | Substrate binding site | Mimics catalytic intermediates | Variable | High/Enzyme-selective |
Structural Diversification and Mechanistic Implications
The development of ThDP analogues has revealed how specific structural modifications influence their interaction with enzymes and their resulting physiological effects.
The thiazole (B1198619) ring is the catalytic heart of ThDP, and its modification is a central strategy in inhibitor design.
Reduction to Thiazolidine: In this compound, the reduction of the C=N double bond within the thiazolium ring to a C-N single bond eliminates its catalytic ability. The resulting thiazolidine ring is more flexible and introduces stereoisomers (cis and trans) that interact differently with the active site, with the cis form showing enhanced binding. nih.gov This demonstrates that the precise three-dimensional shape of the analogue is critical for potent inhibition.
Replacement with Neutral Aromatic Rings: Replacing the positively charged thiazolium ring with a neutral isosteric ring, such as a triazole, thiophene (B33073), or furan (B31954), is a highly effective strategy. researchgate.netnih.gov This change abolishes catalytic activity while creating a structure that mimics the charge-neutral ylide intermediate formed during catalysis. acs.org The hydrophobicity of the replacement ring plays a significant role; more hydrophobic rings like thiophene often lead to stronger inhibition than more polar rings like furan or triazole, likely due to more favorable interactions within the generally hydrophobic coenzyme binding pocket of the enzymes. researchgate.netchemrxiv.org
The structural differences between analogues lead to distinct physiological impacts when they are used as research probes to induce a state of thiamine deficiency.
Selective Inhibition: Phosphonate analogues, by targeting specific enzymes, allow researchers to dissect the role of a single enzyme. For example, a selective PDHC inhibitor can be used to study the consequences of impaired glucose oxidation without simultaneously inhibiting the pentose (B10789219) phosphate (B84403) pathway (via transketolase), offering a much more precise research tool compared to the non-selective effects of oxythiamine. cam.ac.uk
Rational Design Principles for Novel ThDP Analogues
Decades of research have led to the establishment of several key principles for the rational design of new and improved ThDP inhibitors. nih.govresearchgate.net
Mimic the Ylide Intermediate: The most successful strategy for creating highly potent, broad-spectrum inhibitors is to replace the thiazolium ring with a neutral aromatic ring (e.g., thiophene, N-alkylated pyrrole) that mimics the geometry and electronic properties of the ThDP-ylide. chemrxiv.orgresearchgate.net The choice of the ring can be tuned, with more hydrophobic rings generally yielding higher affinity. chemrxiv.org
Achieve Selectivity through Substrate Pocket Targeting: To design selective inhibitors, the focus shifts from the coenzyme site to the adjacent substrate-binding pocket. By adding functional groups to the central ring of an analogue that mimics the structure of a specific enzyme's substrate, one can create an inhibitor that preferentially binds to that enzyme. nih.govchemrxiv.org This exploits the unique substrate preferences among the diverse family of ThDP-dependent enzymes.
Enhance Cellular Permeability with Prodrug Strategies: Many potent inhibitors, especially those retaining the highly charged diphosphate group (like THDP and triazole-ThDP), cannot easily cross cell membranes. acs.org A key design principle is to mask this charged tail with lipophilic groups, creating a prodrug. These groups can be cleaved by intracellular enzymes, such as esterases, to release the active, charged inhibitor inside the cell. researchgate.net This allows potent but impermeable analogues to be used in cell-based assays.
Future Research Directions
Advanced Spectroscopic and Computational Approaches
Time-Resolved Spectroscopy for Elucidating Dynamic Interactions
Time-resolved spectroscopy, particularly circular dichroism (CD) spectroscopy, has proven to be a critical tool for understanding the dynamic interactions of ThDP within enzyme active sites. nih.govresearchgate.net This technique allows for the direct monitoring of the formation and decay of covalent ThDP-substrate intermediates on the millisecond timescale. sci-hub.st By observing the distinct CD signals associated with different intermediates, such as the predecarboxylation adducts and the enamine intermediate, researchers can determine the rate constants for individual steps in the catalytic cycle. sci-hub.stacs.orgcore.ac.uk
Future research will likely focus on applying these time-resolved methods to a wider range of ThDP-dependent enzymes to compare and contrast their catalytic strategies. For instance, studying how the presence of a second substrate affects the rate of intermediate formation, as seen in DXP synthase where d-glyceraldehyde-3-phosphate accelerates pyruvate (B1213749) decarboxylation by over 600-fold, can reveal novel regulatory mechanisms. acs.org Further advancements in spectroscopic techniques could enable the detection of previously unobservable, transient species and provide a more complete picture of the protonation and tautomeric states of the 4'-aminopyrimidine ring throughout the reaction. nih.govresearchgate.net The identification of charge transfer (CT) bands, which arise from the interaction between the ThDP C2 side chain and the thiazolium ring, offers another spectroscopic handle to track covalent intermediates and determine the kinetics of their interconversion. core.ac.uk
Quantum Mechanical/Molecular Dynamics Simulations of Tetrahydrothiamine Diphosphate-Enzyme Complexes
The integration of quantum mechanics/molecular mechanics (QM/MM) simulations has become indispensable for dissecting the intricate details of ThDP-enzyme interactions at an atomic level. uni-goettingen.defrontiersin.orgfrontiersin.org These computational models allow researchers to investigate reaction mechanisms, the energetics of intermediate formation, and the specific roles of active site residues that are difficult to probe experimentally. diva-portal.orgdntb.gov.ua
A significant focus of future computational work will be to refine the models of ThDP activation. For example, QM/MM studies on transketolase have challenged the long-held belief of an intramolecular proton transfer, suggesting instead an intermolecular process involving a nearby histidine residue and a water molecule to deprotonate the C2 carbon of ThDP. nih.gov Further simulations on a variety of ThDP-dependent enzymes are needed to determine if this is a general mechanism. nih.govacs.org Additionally, computational studies are crucial for assigning and interpreting the complex spectroscopic data obtained from experiments, such as the charge-transfer bands observed in CD spectra. uni-goettingen.de By calculating the electronic transitions of proposed intermediates within the enzyme environment, QM/MM can help to unequivocally assign spectral features to specific chemical species. uni-goettingen.de The continued development of QM/MM methods, including improved force fields and more efficient sampling techniques, will enhance the accuracy and predictive power of these simulations, providing unprecedented insights into the dynamic and electronic landscape of ThDP catalysis. nih.govnih.gov
Exploration of Novel ThDP-Dependent Enzyme Systems
The discovery and characterization of new ThDP-dependent enzymes remain a key research frontier. These enzymes are found across all domains of life and catalyze a vast array of chemical transformations, including the cleavage and formation of C-C, C-N, C-S, and C-O bonds. nih.gov Identifying novel enzymes with unique substrate specificities or catalytic capabilities can expand our understanding of metabolic diversity and provide new biocatalysts for industrial applications.
A notable example is the discovery of cyclohexane-1,2-dione hydrolase (CDH), a ThDP-dependent enzyme involved in an anaerobic degradation pathway for alicyclic alcohols. mpg.de The structural characterization of CDH revealed an unprecedented rearrangement of the active site funnel, providing a basis for its specific activity on a cyclic substrate. mpg.de Future research will involve systematic searches of genomic databases to identify putative ThDP-dependent enzymes. The Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent Enzyme Engineering Database (TEED) serves as a valuable resource for this, allowing for the comparison of sequence and structure relations to predict function. nih.gov Once identified, these novel enzymes will require thorough biochemical and structural characterization to elucidate their mechanisms and physiological roles. This exploration could uncover enzymes with novel catalytic functions, such as the ability to synthesize unique, high-value chemicals.
Development of Advanced Biosensors Utilizing this compound Interactions
The specific and essential interaction between ThDP and its dependent enzymes provides a foundation for the development of advanced biosensors. These analytical devices can be designed to detect thiamine, its phosphate (B84403) esters, or molecules that interact with ThDP-dependent enzymes.
One approach involves immobilizing a ThDP-dependent enzyme, such as transketolase or pyruvate oxidase, onto an electrode. nih.govresearchgate.net In one such design, a transketolase-based amperometric biosensor was developed to measure ThDP with high sensitivity. nih.gov The mechanism relies on the oxidative trapping of the α,β-dihydroxyethylthiamine diphosphate (DHEThDP) intermediate by an external agent like hexacyanoferrate(III), which generates a detectable electrochemical signal. nih.gov Future work in this area could focus on:
Improving stability and reusability: Investigating different immobilization techniques and enzyme engineering to enhance the operational and storage stability of the biosensor. researchgate.net
Expanding the range of analytes: Designing biosensors for other important metabolites or inhibitors related to ThDP-dependent pathways.
Miniaturization and integration: Developing miniaturized, portable biosensor platforms for rapid, on-site analysis in clinical or environmental settings. nih.gov The creation of fluorescence-based biosensors also holds promise for visualizing the levels of relevant molecules in real-time within cellular systems. researchgate.net
Q & A
Q. What established methods are used to quantify ThDP in enzymatic assays?
ThDP quantification typically employs fluorometric assays optimized for cofactor detection, such as activity-based measurements after gel filtration or dialysis to isolate ThDP-bound enzymes. For example, fluorescence quenching experiments and enzymatic activity restoration post-dialysis (e.g., transketolase reactivation) provide reliable quantification . Standard protocols involve incubating samples with apoenzymes and measuring reconstituted activity under controlled Mg²+ concentrations to account for reversible cofactor binding .
Q. How does ThDP facilitate catalysis in transketolase compared to other thiamine-dependent enzymes?
In transketolase, ThDP acts at the subunit interface, transferring dihydroxyethyl groups between ketose and aldose substrates. Structural studies using X-ray crystallography and mutational analysis reveal that its thiazole and pyrimidine rings coordinate with conserved residues (e.g., His263, Glu418) to stabilize reaction intermediates. This contrasts with decarboxylases like pyruvate dehydrogenase, where ThDP primarily mediates CO₂ release via covalent adduct formation .
Q. What are the key considerations for stabilizing ThDP in alkaline pH conditions during hydrolysis studies?
ThDP degradation under alkaline conditions can be minimized by maintaining low temperatures (4°C), using buffered solutions (e.g., Tris-HCl, pH 7.5–8.5), and avoiding prolonged exposure to high pH. Comparative hydrolysis studies of ThDP analogs (e.g., tetrahydrothiamine monophosphate) suggest that diphosphate esters exhibit greater stability than monophosphate derivatives at pH >9 .
Advanced Research Questions
Q. What experimental approaches resolve competitive inhibition between ThDP and its analogs (e.g., tetrahydrothiamine pyrophosphate)?
Competitive inhibition kinetics are analyzed by measuring inhibitor constants (Ki) using dual-method validation:
- Activity assays : Vary inhibitor concentrations while monitoring changes in Vₘₐₓ/Kₘ ratios.
- Fluorescence quenching : Track ThDP-enzyme binding efficiency in the presence of analogs. For example, tetrahydrothiamine pyrophosphate exhibits a Ki of 0.40 µM in transketolase, indicating strong competitive inhibition .
Q. How can apoenzyme reconstitution with ThDP be optimized under varying physicochemical conditions?
Systematic optimization involves:
- pH titration : Reconstitution efficiency peaks near pH 7.0–7.5 due to optimal charge interactions between ThDP and apoenzyme residues.
- Divalent cations : Mn²+ and Ca²+ enhance binding rates compared to Mg²+ (order: Ni < Mg < Co < Mn < Ca) .
- Ionic strength : Moderate salt concentrations (50–100 mM NaCl) stabilize electrostatic interactions without denaturing the enzyme.
Q. How do structural modifications in ThDP analogs alter cofactor binding kinetics?
Modifications at the thiazole or pyrimidine rings (e.g., 2'-ethyl substitution) reduce binding affinity by disrupting hydrogen-bonding networks. For instance, 2'-ethylthiamine pyrophosphate shows a 5.5 µM binding constant (vs. 1.1 µM for native ThDP) in fluorescence quenching assays. Pairing X-ray crystallography with kinetic profiling (e.g., stopped-flow spectroscopy) reveals steric hindrance as a key factor .
Q. What computational methods are effective for modeling ThDP’s role in catalytic cycles?
Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) calculations are used to map ThDP’s electron distribution during covalent intermediate formation (e.g., enamine/keto tautomerization). These models validate experimental observations of tetrahedral intermediates in enzymes like acetohydroxyacid synthase .
Methodological Resources
- Fluorometric assays : Adapt protocols from DHAP detection kits (e.g., reagent preparation, standard curves) for ThDP quantification .
- Structural analysis : Refer to supplementary X-ray crystallography protocols in phosphazene-based studies for resolving ThDP-enzyme complexes .
- Data interpretation : Use metabolic control analysis (MCA) to dissect rate-limiting steps in ThDP-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
